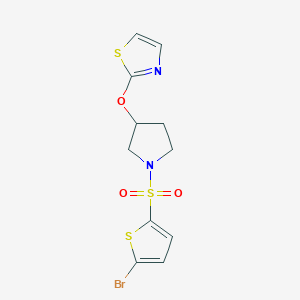

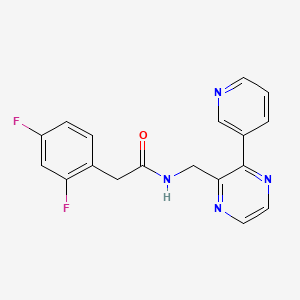

![molecular formula C20H18N2O4S2 B2465660 5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide CAS No. 922136-28-5](/img/structure/B2465660.png)

5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . It has potential applications in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Synthesis Analysis

The synthesis of this compound involves the use of optically active forms obtained by asymmetric synthesis, synthesis from optically pure precursors, or by resolution of the racemates . A solution of 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5-(5’)-oxide was treated at room temperature .Molecular Structure Analysis

The molecular formula of this compound is C20H18N2O4S2 and its molecular weight is 414.49.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of a chiral HPLC column for the resolution of the racemates .科学的研究の応用

Catalytic Enantioselective aza-Reformatsky Reaction

The compound "5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide" is structurally related to dibenzo[b,f][1,4]oxazepines. In scientific research, these compounds have been studied for their role in catalytic enantioselective reactions. For instance, a study demonstrated the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with high yields and enantioselectivities using readily available chiral ligands and zinc sources (Munck et al., 2017).

Enantioselective Alkylation

Another study reported the enantioselective alkylation of dibenzo[b,f][1,4]oxazepines, a process important in the synthesis of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Munck et al., 2017).

Asymmetric Alkynylation

Asymmetric alkynylation of dibenzo[b,f][1,4]oxazepines has been achieved by combining chiral phosphoric acid and Ag(I) catalysts. This process is significant for synthesizing optically active derivatives containing a carbon-carbon triple bond (Ren et al., 2014).

Potential in Ocular Hypotensive Agents

Derivatives of benzo[b]thiophene-2-sulfonamide, structurally related to the mentioned compound, have been investigated for their utility as topically active inhibitors of ocular carbonic anhydrase, potentially useful in glaucoma treatment (Graham et al., 1989).

Antimicrobial and Antiproliferative Agents

N-ethyl-N-methylbenzenesulfonamide derivatives, structurally related to the compound , have been synthesized and evaluated for their antimicrobial and antiproliferative properties (Abd El-Gilil, 2019).

Synthesis and Biological Screening

Ethylated sulfonamides, like the compound , have been synthesized and screened for various biological activities, including inhibition of enzymes and antibacterial properties (Irshad et al., 2016).

作用機序

Mode of Action

It is hypothesized that the compound may bind to its target(s), leading to a series of biochemical reactions that result in its therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by the compound are currently unknown. Given the complexity of the compound’s structure, it is likely that it interacts with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

The compound’s predicted log kow value of 498 suggests it may be lipophilic, which could influence its absorption and distribution within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s vapor pressure of 5.51E-12mmHg at 25°C suggests it may be stable under normal physiological conditions .

特性

IUPAC Name |

5-ethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S2/c1-3-14-9-11-19(27-14)28(24,25)21-13-8-10-17-15(12-13)20(23)22(2)16-6-4-5-7-18(16)26-17/h4-12,21H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBEPWIDJNZUYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

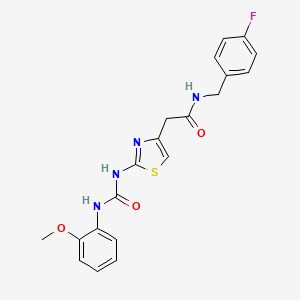

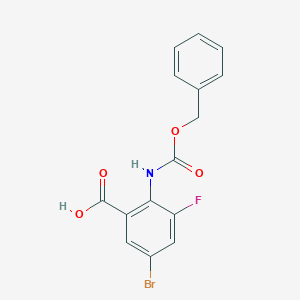

![Ethyl 2-(benzo[d][1,2,3]thiadiazole-5-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2465579.png)

![tert-Butyl [1-(cyclohexylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2465584.png)

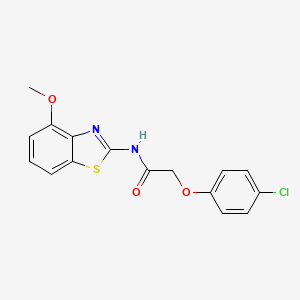

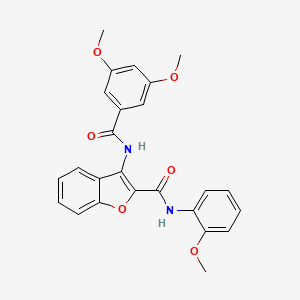

![[14-Methyl-5-(3-methylphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2465585.png)

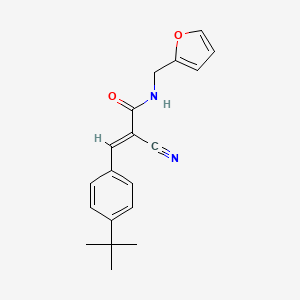

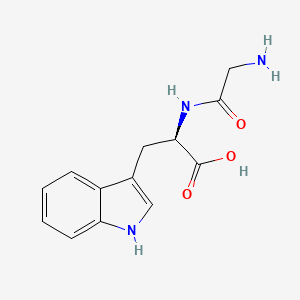

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide](/img/structure/B2465593.png)

![2-{[2-(4-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2465598.png)

![Methyl 3-[(3-chlorophenyl)amino]propanoate](/img/structure/B2465600.png)